2-Iodo-1,4-benzenediamine
CAS No.: 69951-01-5
Cat. No.: VC21304451
Molecular Formula: C6H7IN2
Molecular Weight: 234.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69951-01-5 |
---|---|
Molecular Formula | C6H7IN2 |
Molecular Weight | 234.04 g/mol |
IUPAC Name | 2-iodobenzene-1,4-diamine |
Standard InChI | InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 |
Standard InChI Key | CAAOWHHLKPUWHW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)I)N |
Canonical SMILES | C1=CC(=C(C=C1N)I)N |
Introduction
Chemical Structure and Composition
2-Iodo-1,4-benzenediamine consists of a benzene ring substituted with two amino groups in the para position (1,4-positions) and an iodine atom at the ortho position (position 2) relative to one of the amino groups. This structural arrangement confers specific electronic and steric properties to the molecule.
Molecular Information
The compound has a molecular formula of C6H7IN2 with a calculated molecular weight of 234.04 g/mol . Its structural configuration includes a benzene ring with an iodine atom at position 2 and amino groups at positions 1 and 4. The presence of these functional groups influences its reactivity and physical properties.
Structural Representation
The molecule contains seven hydrogen atoms, six carbon atoms arranged in a benzene ring, one iodine atom, and two nitrogen atoms as part of the amino groups. The iodine substituent, being relatively large, affects the molecule's electronic distribution and reactivity patterns.
Physical Properties
2-Iodo-1,4-benzenediamine possesses distinctive physical properties that are important for its handling, storage, and potential applications in chemical synthesis or other industrial processes.
Thermodynamic Properties
The compound has well-defined thermal characteristics that are essential for processing and storage considerations. Table 1 summarizes the key thermodynamic properties of 2-Iodo-1,4-benzenediamine.
Table 1: Thermodynamic Properties of 2-Iodo-1,4-benzenediamine
Property | Value | Method |
---|---|---|
Melting Point | 109-110°C | Experimental |
Boiling Point | 342.3±32.0°C | Predicted |
Flash Point | 160.8°C | Experimental |
Vapor Pressure | 7.61E-05 mmHg at 25°C | Experimental |
The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino groups and the presence of the polarizing iodine atom .
Physical Characteristics
Additional physical properties further define the nature of this compound and its behavior in various environments. These properties, presented in Table 2, provide insights into its physical state and molecular interactions.
Table 2: Physical Characteristics of 2-Iodo-1,4-benzenediamine
Property | Value | Method |
---|---|---|
Density | 2.016±0.06 g/cm³ | Predicted |
Refractive Index | 1.757 | Experimental |
pKa | 4.89±0.10 | Predicted |
The compound's relatively high density compared to many organic compounds can be attributed to the presence of the heavy iodine atom in its structure .
Chemical Identifiers and Nomenclature
Identifier Type | Value |
---|---|
CAS Registry Number | 69951-01-5 |
PubChem CID | 819128 |
The CAS (Chemical Abstracts Service) Registry Number is particularly important as it provides a unique, unambiguous identifier for the compound in scientific literature and regulatory contexts .
Systematic Nomenclature and Synonyms
2-Iodo-1,4-benzenediamine is known by several systematic names and synonyms in chemical literature and databases. These alternative designations reflect different naming conventions or emphasis on specific structural features.
Table 4: Nomenclature and Synonyms
Nomenclature Type | Name |
---|---|
IUPAC Name | 2-iodobenzene-1,4-diamine |
Common Synonyms | 4-amino-2-iodophenylamine |
2-Iodo-1,4-phenylenediamine | |
1,4-Benzenediamine, 2-iodo- |
The IUPAC (International Union of Pure and Applied Chemistry) name provides the most standardized nomenclature for precise scientific communication .
Structural Identifiers
Structural identifiers encode the molecule's structure in standardized string formats, enabling computational analysis and database searching.
Table 5: Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 |
InChIKey | CAAOWHHLKPUWHW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)I)N |
These identifiers, particularly the SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) strings, allow for unambiguous representation of the molecular structure in computer-readable format .
Related Compounds and Structural Analogs
2-Iodo-1,4-benzenediamine belongs to a broader family of halogenated aromatic amines. Structural relationships with similar compounds provide context for understanding its chemical behavior and potential applications.
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